molecular formula C10H10BrClFN B12937525 (S)-2-(4-Bromo-2-chloro-5-fluorophenyl)pyrrolidine

(S)-2-(4-Bromo-2-chloro-5-fluorophenyl)pyrrolidine

Cat. No.: B12937525
M. Wt: 278.55 g/mol
InChI Key: UDFQFWRCGXRAIV-JTQLQIEISA-N
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Description

(S)-2-(4-Bromo-2-chloro-5-fluorophenyl)pyrrolidine is a chiral organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring substituted with a bromo, chloro, and fluoro group on the phenyl ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Bromo-2-chloro-5-fluorophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted phenyl derivative.

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be formed through cyclization reactions involving amines and suitable electrophiles.

    Introduction of Halogens: The bromo, chloro, and fluoro groups are introduced through halogenation reactions using reagents like bromine, chlorine, and fluorine sources under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Large-Scale Synthesis: Utilizing batch or continuous flow reactors to handle large quantities of starting materials.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Ensuring the compound meets the required purity and quality standards through analytical methods like HPLC and NMR.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Bromo-2-chloro-5-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a building block for the synthesis of pharmaceuticals.

    Biological Studies: Investigating its effects on biological systems and potential therapeutic uses.

    Chemical Research: Studying its reactivity and properties in various chemical reactions.

    Industrial Applications: Potential use in the synthesis of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of (S)-2-(4-Bromo-2-chloro-5-fluorophenyl)pyrrolidine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(4-Bromo-2-chlorophenyl)pyrrolidine
  • (S)-2-(4-Chloro-5-fluorophenyl)pyrrolidine
  • (S)-2-(4-Bromo-5-fluorophenyl)pyrrolidine

Uniqueness

(S)-2-(4-Bromo-2-chloro-5-fluorophenyl)pyrrolidine is unique due to the specific combination of bromo, chloro, and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity in distinct ways compared to similar compounds.

Properties

Molecular Formula

C10H10BrClFN

Molecular Weight

278.55 g/mol

IUPAC Name

(2S)-2-(4-bromo-2-chloro-5-fluorophenyl)pyrrolidine

InChI

InChI=1S/C10H10BrClFN/c11-7-5-8(12)6(4-9(7)13)10-2-1-3-14-10/h4-5,10,14H,1-3H2/t10-/m0/s1

InChI Key

UDFQFWRCGXRAIV-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](NC1)C2=CC(=C(C=C2Cl)Br)F

Canonical SMILES

C1CC(NC1)C2=CC(=C(C=C2Cl)Br)F

Origin of Product

United States

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